molecular formula C19H20N2O3 B2376440 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide CAS No. 921812-30-8

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

Cat. No.: B2376440
CAS No.: 921812-30-8
M. Wt: 324.38
InChI Key: MQERRTWIVMAXAA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This compound contains a total of 47 bonds; 25 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, and 1 secondary amide .

Scientific Research Applications

Anticancer Applications

Research has demonstrated the potential of structurally similar compounds in anticancer applications. For instance, the design and synthesis of substituted benzamides have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These compounds exhibited higher activities than reference drugs in some cases, underscoring their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Antibacterial Applications

Another area of application is in the development of antibacterial agents. Novel analogs featuring benzothiazole and other heterocyclic frameworks have been synthesized and tested for their antibacterial properties. Some compounds displayed promising activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, suggesting their utility in addressing bacterial infections (Palkar et al., 2017).

Synthetic Methodologies

Research into synthetic methodologies has also been prominent, with studies detailing the synthesis of tetrahydrobenzofurans and benzimidazole-fused oxazepines. These works not only expand the toolkit of synthetic chemistry but also provide new scaffolds that could be functionalized further for various scientific applications, including drug discovery and material science (Levai et al., 2002); (Almansour et al., 2016).

Antimicrobial and Coordination Chemistry

Furthermore, the synthesis and characterization of N-(benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its complexes have been explored for their antimicrobial activities. Such studies contribute to the development of new antimicrobial agents capable of combating resistant strains (Obasi et al., 2017). Additionally, the coordination chemistry of bidentate bis(NHC) ligands with different NHC donors offers insights into the development of novel catalytic systems and materials (Schick et al., 2014).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s interaction with its targets plays a crucial role in its mechanism of action .

Mode of Action

The compound’s mode of action involves its interaction with its targets. The exact nature of these interactions and the resulting changes are currently under investigation .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties are crucial for understanding its bioavailability. Detailed studies on the pharmacokinetics of the compound are needed to provide a comprehensive understanding .

Result of Action

The molecular and cellular effects of the compound’s action are subject to ongoing research. Preliminary studies suggest that the compound may enhance the body’s stress response, particularly in response to oxidative stress .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interactions with its targets .

Properties

IUPAC Name

N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-19(2)12-24-16-10-9-14(11-15(16)21(3)18(19)23)20-17(22)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQERRTWIVMAXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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